molecular formula C17H20O B7871143 [4-(2-methylpropyl)phenyl](phenyl)methanol

[4-(2-methylpropyl)phenyl](phenyl)methanol

Cat. No.: B7871143
M. Wt: 240.34 g/mol
InChI Key: DPYZQDXEIKYQPX-UHFFFAOYSA-N
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Description

Contextualizing the Chemical Compound: 4-(2-methylpropyl)phenylmethanol

The compound 4-(2-methylpropyl)phenylmethanol, also known as 4-isobutylbenzhydrol, is a specific member of the diarylmethanol family. Its structure features a central methanol (B129727) carbon bonded to a phenyl group and a 4-(2-methylpropyl)phenyl group, also known as a 4-isobutylphenyl group. This latter group is a well-known structural component of the common non-steroidal anti-inflammatory drug, ibuprofen (B1674241). organicchemistrydata.org

The synthesis of this alcohol is typically achieved through the chemical reduction of its corresponding ketone precursor, 4-isobutylbenzophenone. This transformation involves the conversion of the ketone's carbonyl group (C=O) into a secondary alcohol (CH-OH) using a reducing agent such as sodium borohydride (B1222165). youtube.comchemicalbook.com

Physicochemical and Spectral Properties

Below are data tables for the compound and its direct synthetic precursor.

Table 1: Properties of 4-(2-methylpropyl)phenylmethanol (Note: As specific experimental data for this compound is not widely published, some properties are calculated or predicted based on its structure and data from analogous compounds.)

PropertyValue
Systematic Name 4-(2-methylpropyl)phenylmethanol
Common Name 4-Isobutylbenzhydrol
Molecular Formula C₁₇H₂₀O
Molecular Weight 240.34 g/mol
Appearance Expected to be a solid at room temperature
1H NMR (Expected) Signals for isobutyl group protons (~0.9-2.5 ppm), a singlet for the benzhydryl proton (CH-OH) (~5.8 ppm), and multiplets for aromatic protons (~7.2-7.4 ppm). organicchemistrydata.orgbeilstein-journals.org
13C NMR (Expected) Signals for isobutyl group carbons, aromatic carbons, and a distinct signal for the benzhydryl carbon (CH-OH).

Table 2: Properties of 4-Isobutylbenzophenone (Precursor)

PropertyValue
Systematic Name 4-(2-methylpropyl)phenylmethanone
Common Name 4-Isobutylbenzophenone
CAS Number 66236-49-7
Molecular Formula C₁₇H₁₈O
Molecular Weight 238.32 g/mol
Appearance Solid
Melting Point 47-50 °C

Research Significance within Aromatic Alcohol Chemistry and Related Structures

The research significance of 4-(2-methylpropyl)phenylmethanol stems from several key aspects of its chemical identity.

First, as a chiral alcohol, it is a target for studies in asymmetric synthesis. The development of catalytic methods, whether chemical or biological, to produce this molecule in an enantiomerically pure form is a relevant research goal. chemicalbook.com Enantiopure diarylmethanols are crucial starting materials for the synthesis of chiral drugs, ligands for catalysis, and other advanced materials. chemicalbook.com

Second, its structural relationship to ibuprofen makes it a compound of interest in pharmaceutical and medicinal chemistry. It may be studied as a potential synthetic precursor for new analogs of existing drugs or as a reference standard for identifying impurities or metabolites in pharmaceutical production and analysis. The functionalization of the hydroxyl group can lead to a variety of derivatives, expanding its utility.

Finally, like other diarylmethanols, it serves as an intermediate for synthesizing other important molecular scaffolds. rsc.org For instance, it can be a precursor to the corresponding diarylmethane, 1-benzyl-4-isobutylbenzene, through reduction. Diarylmethane frameworks are prevalent in many biologically active compounds and functional materials. The study of its reactions, such as palladium-catalyzed cross-coupling, contributes to the broader understanding of C-C and C-O bond formation methodologies in organic chemistry.

Properties

IUPAC Name

[4-(2-methylpropyl)phenyl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-13(2)12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-11,13,17-18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYZQDXEIKYQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Precision Synthetic Methodologies

Strategies for the Construction of 4-(2-methylpropyl)phenylmethanol Frameworks

The fundamental challenge in synthesizing this diarylmethanol lies in the formation of the central carbon-carbon bond connecting the two aryl rings to the methanol (B129727) carbon.

The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing diarylmethanols. libretexts.orglibretexts.org This organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. libretexts.org For the synthesis of 4-(2-methylpropyl)phenylmethanol, two principal Grignard pathways are viable.

The first approach involves the reaction of phenylmagnesium bromide with 4-(2-methylpropyl)benzaldehyde. chegg.com Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgwikipedia.org The resulting Grignard reagent, a potent nucleophile, then attacks the electrophilic carbonyl carbon of 4-(2-methylpropyl)benzaldehyde. chegg.com An acidic workup then protonates the intermediate alkoxide to yield the final diarylmethanol product. miracosta.edu

Alternatively, the synthesis can be performed by reacting 4-(2-methylpropyl)phenylmagnesium bromide with benzaldehyde (B42025). This involves the initial formation of the Grignard reagent from 4-bromo-1-(2-methylpropyl)benzene and magnesium. This reagent then adds to the carbonyl group of benzaldehyde, followed by acidic workup to furnish the target alcohol.

Both routes are effective for producing the racemic diarylmethanol framework. The selection between them may be influenced by the commercial availability and cost of the respective starting aldehydes and aryl halides.

Table 1: Grignard Reagent Pathways to 4-(2-methylpropyl)phenylmethanol

Route Grignard Reagent Carbonyl Compound Intermediate Final Product
1 Phenylmagnesium bromide 4-(2-methylpropyl)benzaldehyde Magnesium alkoxide salt 4-(2-methylpropyl)phenylmethanol

| 2 | 4-(2-methylpropyl)phenylmagnesium bromide | Benzaldehyde | Magnesium alkoxide salt | 4-(2-methylpropyl)phenylmethanol |

An alternative to building the molecule via a Grignard reaction is the reduction of a precursor ketone, 4-(2-methylpropyl)benzophenone. This approach separates the formation of the diarylketone framework from the creation of the alcohol functionality. A variety of reducing agents and catalytic methods can be employed for this transformation. organic-chemistry.org

Standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of ketones to secondary alcohols. towson.eduacs.org NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is a much stronger, non-selective reducing agent that requires anhydrous conditions. towson.edu

Catalytic hydrogenation offers a greener and often more scalable alternative. This involves reacting the ketone with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com Another powerful method is transfer hydrogenation, where an organic molecule like isopropanol (B130326) or formic acid serves as the hydrogen source in the presence of a transition metal catalyst, often ruthenium (Ru) or iridium (Ir). researchgate.netwikipedia.org

Table 2: Comparison of Reduction Methods for 4-(2-methylpropyl)benzophenone

Method Reagent/Catalyst Solvent Conditions Selectivity
Hydride Reduction Sodium Borohydride (NaBH₄) Methanol/Ethanol Room Temperature Reduces aldehydes and ketones
Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) Diethyl ether/THF Anhydrous, Reflux Reduces most polar double bonds towson.edu
Catalytic Hydrogenation H₂ / Pd on Carbon Ethanol/Ethyl Acetate Pressurized H₂ Reduces C=C and C=O bonds

| Transfer Hydrogenation | Isopropanol / Ru-catalyst | Isopropanol | Reflux | Often highly selective for C=O |

Modern organic synthesis provides more advanced tools for constructing the diaryl framework, which can then be converted to the target alcohol. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for forming carbon-carbon bonds between aryl groups. researchgate.netlibretexts.org

In a potential synthetic route, a Suzuki-Miyaura reaction could be used to synthesize the 4-(2-methylpropyl)benzophenone precursor. This would involve coupling an arylboronic acid, such as phenylboronic acid, with an aryl halide, like 4-(2-methylpropyl)benzoyl chloride, in the presence of a palladium catalyst and a base. nih.gov The Suzuki reaction is valued for its high functional group tolerance and generally mild reaction conditions. researchgate.netlibretexts.org

Similarly, the Heck reaction, which couples an aryl halide with an alkene, could be employed to build a precursor that is later oxidized and then reduced. organic-chemistry.org These multi-step strategies, while longer, offer significant flexibility and control in assembling complex molecular architectures from readily available building blocks.

Stereoselective Synthesis and Chiral Induction

The central carbon of 4-(2-methylpropyl)phenylmethanol is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer (asymmetric synthesis) is of paramount importance in many applications and requires specialized stereoselective methods.

Achieving enantioselectivity in the synthesis of diarylmethanols primarily involves two strategies: the asymmetric reduction of the corresponding prochiral ketone or the asymmetric addition of an organometallic reagent to an aldehyde. researchgate.netnih.gov

Asymmetric hydrogenation and transfer hydrogenation are leading methods for the enantioselective reduction of ketones. wikipedia.org These reactions use a chiral catalyst, which is typically a transition metal complexed with a chiral ligand. The catalyst creates a chiral environment around the ketone, forcing the hydrogen to add to one face of the carbonyl group preferentially, leading to one enantiomer of the alcohol in excess. Catalysts based on ruthenium complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are well-established for this purpose, often achieving high yields and excellent enantiomeric excess (ee). researchgate.netresearchgate.net Another prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent. youtube.com

Alternatively, the enantioselective addition of organometallic reagents to aldehydes can provide chiral diarylmethanols. sioc-journal.cn For instance, the addition of diethylzinc (B1219324) or arylzinc reagents to benzaldehyde can be rendered highly enantioselective by the presence of a catalytic amount of a chiral amino alcohol or diamine ligand. nih.gov

Table 3: Examples of Catalytic Enantioselective Synthesis of Chiral Diarylmethanols

Reaction Type Catalyst System Substrates Enantiomeric Excess (ee) Reference
Asymmetric Hydrogenation RuPHOX-Ru complex Diaryl ketones Up to 99% researchgate.netresearchgate.net
Asymmetric Transfer Hydrogenation Ru-TsDPEN / Formic acid Aryl ketones >95% wikipedia.org
Asymmetric Aryl Addition Aryl zinc / Chiral phosphoramide (B1221513) ligand Aromatic aldehydes Up to 94% sioc-journal.cn

| CBS Reduction | Oxazaborolidine / Borane | Prochiral ketones | Typically >90% | youtube.com |

The use of a chiral auxiliary is a powerful substrate-controlled strategy for asymmetric synthesis. iscnagpur.ac.inwikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material. wikipedia.org Its chiral structure directs a subsequent reaction to occur with a specific stereochemical outcome, creating a new stereocenter with high diastereoselectivity. iscnagpur.ac.in After the reaction, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

Evans' oxazolidinone auxiliaries are among the most successful and widely used for this purpose. wikipedia.orgresearchgate.net In a potential synthesis of a chiral precursor to 4-(2-methylpropyl)phenylmethanol, an Evans auxiliary could be acylated with a phenylacetyl derivative. The resulting N-acyloxazolidinone can then undergo a highly diastereoselective aldol (B89426) reaction with an aldehyde, controlled by the steric bulk of the auxiliary. researchgate.netyoutube.combath.ac.uk Subsequent transformations, including removal of the auxiliary, would lead to a chiral intermediate that can be converted into the desired enantiomerically enriched diarylmethanol. This approach provides a reliable and predictable method for establishing key stereocenters in a molecule. uwindsor.ca

Table 4: Commonly Used Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Originating Chiral Pool Typical Reactions
Evans' Oxazolidinones Amino acids (e.g., Valinol, Phenylalaninol) Aldol reactions, Alkylations, Conjugate additions wikipedia.orgnumberanalytics.com
Oppolzer's Camphorsultam Camphor Alkylations, Aldol reactions, Diels-Alder reactions
Myers' Pseudoephedrine Pseudoephedrine Asymmetric alkylations numberanalytics.com

| SAMP/RAMP Hydrazines | Amino acids (e.g., Proline) | Asymmetric alkylation of ketones/aldehydes |

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 4-(2-methylpropyl)phenylmethanol molecule. researchgate.net

In ¹H NMR, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet, multiplet), and integration values reveal the electronic environment, the number of neighboring protons, and the relative number of protons for each signal. For ¹³C NMR, the chemical shifts indicate the type of carbon atom (aliphatic, aromatic, carbonyl, etc.). rsc.org While specific experimental data for this exact compound is not publicly available, a representative spectrum can be predicted based on data from closely related structures and established chemical shift principles. rsc.orgchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted NMR Data for 4-(2-methylpropyl)phenylmethanol

¹H NMR Assignment Predicted δ (ppm) Multiplicity
Protons Phenyl-H (unsubstituted ring)7.25-7.40Multiplet
Phenyl-H (substituted ring)7.10-7.30Multiplet
Methanol-CH5.85Singlet
-CH₂- (isobutyl)2.45Doublet
-CH- (isobutyl)1.85Multiplet
-CH (hydroxyl)2.20Singlet (broad)
-CH₃ (isobutyl)0.90Doublet
¹³C NMR Assignment Predicted δ (ppm)
Carbons Phenyl C (unsubstituted, C1')144.0
Phenyl C (substituted, C1)141.0
Phenyl C (C4)140.5
Phenyl CH (aromatic)126.5 - 129.5
Methanol-CHOH76.0
-CH₂- (isobutyl)45.0
-CH- (isobutyl)30.0
-CH₃ (isobutyl)22.5

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm) and can vary based on the solvent used, such as CDCl₃. rsc.orgrsc.org

Vibrational Spectroscopy Applications (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. researchgate.net The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to particular bonds and functional groups.

For 4-(2-methylpropyl)phenylmethanol, FT-IR and FT-Raman spectra would confirm the presence of the hydroxyl (-OH) group, the aliphatic isobutyl group, and the two phenyl rings. The key vibrational modes are summarized in the table below. researchgate.netnih.govresearchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for 4-(2-methylpropyl)phenylmethanol

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Intensity
O-H StretchHydroxyl3500 - 3200Strong, Broad
C-H Stretch (Aromatic)Phenyl Rings3100 - 3000Medium
C-H Stretch (Aliphatic)Isobutyl Group2960 - 2850Strong
C=C Stretch (Aromatic)Phenyl Rings1600 - 1450Medium to Strong
C-O StretchAlcohol1260 - 1050Strong

The broadness of the O-H stretching band is a characteristic result of hydrogen bonding. researchgate.net The precise positions of the aromatic C=C stretching bands can provide information about the substitution pattern on the phenyl rings. nih.gov

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the calculation of a unique molecular formula.

For 4-(2-methylpropyl)phenylmethanol, the molecular formula is C₁₇H₂₀O. HRMS analysis would be used to confirm this composition by comparing the experimentally measured exact mass with the theoretically calculated mass.

Data Table: HRMS Data for 4-(2-methylpropyl)phenylmethanol

Parameter Value
Molecular Formula C₁₇H₂₀O
Calculated Exact Mass 240.15142 Da
Expected Molecular Ion Peak [M]⁺ m/z 240.1514

An experimental HRMS result matching this calculated mass would provide unambiguous confirmation of the compound's molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and torsion angles, can be constructed. scielo.org.zaeurjchem.com Although a specific crystal structure for 4-(2-methylpropyl)phenylmethanol is not available in open literature, its solid-state conformation can be inferred from closely related diphenylmethanol (B121723) derivatives. nih.gov

The conformation of 4-(2-methylpropyl)phenylmethanol is largely defined by the spatial relationship between its two phenyl rings. Due to steric hindrance, the rings are not expected to be coplanar. The conformation is described by dihedral (torsion) angles. In analogous structures like (2-methylphenyl)(phenyl)methanol, the dihedral angle between the two benzene (B151609) rings is significant, often close to 90°. nih.gov This twisted conformation minimizes steric repulsion between the rings.

Data Table: Expected Key Dihedral Angles in 4-(2-methylpropyl)phenylmethanol

Atoms Defining the Angle Description Expected Angle (°)
C(ar)-C(ar)-C(methine)-OPhenyl Ring to Hydroxyl Group~ -15 to -20
C(ar)-C(methine)-C(ar)-C(ar)Phenyl Ring 1 to Phenyl Ring 2~ 80 to 90

Note: These values are based on analogies with similar reported crystal structures. nih.gov The actual values can be influenced by the substitution pattern and crystal packing forces.

In the solid state, molecules of 4-(2-methylpropyl)phenylmethanol are held together by a network of intermolecular forces. The most significant of these is hydrogen bonding involving the hydroxyl group. The hydroxyl proton can act as a hydrogen bond donor, while the oxygen atom can act as an acceptor. scielo.org.zanih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for molecules related to 4-(2-methylpropyl)phenylmethanol, such as ibuprofen (B1674241) and other benzylic alcohols, have been performed to understand their behavior. mdpi.comuojaw.education These studies form a basis for predicting the properties of the target compound.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic properties and chemical reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. nih.gov The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netnih.gov

While specific DFT calculations for 4-(2-methylpropyl)phenylmethanol are not extensively published, data from analogous compounds illustrate the typical findings. For instance, DFT studies on various organic molecules provide a range of energy gap values that help contextualize the expected reactivity. A small energy gap indicates that charge transfer can easily occur within the molecule, influencing its interactions and reaction pathways. nih.gov

Table 1: Representative Frontier Orbital Energies and Energy Gaps for Related Compounds from DFT Studies
CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reactivity Implication
BenomylDFT--5.039Relatively Stable
Dehydroandrographolide Derivative (comp02)DFT/B3LYP-6.623-0.6046.019High Reactivity Indicated
Pyrazolo[3,4-d]pyrimidine DerivativeDFT/B3LYP--Small GapChemically Reactive

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), which are attractive to nucleophiles. Green and yellow represent areas with intermediate or near-zero potential. nih.govresearchgate.net

For 4-(2-methylpropyl)phenylmethanol, an MEP map would reveal several key features:

Negative Potential (Red): The most negative regions are expected to be localized on the electronegative oxygen atom of the hydroxyl group and delocalized across the π-electron clouds of the two phenyl rings. These sites are the most likely targets for electrophiles.

Positive Potential (Blue): The most positive region would be concentrated on the hydrogen atom of the hydroxyl group, making it the primary site for nucleophilic attack or deprotonation.

Neutral/Intermediate Potential (Green): The isobutyl group and the hydrocarbon backbone of the phenyl rings would likely show near-zero potential, indicating their lower reactivity in polar reactions.

This analysis allows for the prediction of how the molecule would interact with other reagents, for example, in hydrogen bonding or during a chemical reaction. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods are instrumental in mapping out the entire landscape of a chemical reaction. They can be used to calculate the energies of reactants, products, and, most importantly, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a deep understanding of the reaction mechanism. rsc.org

A primary reaction pathway for 4-(2-methylpropyl)phenylmethanol is the oxidation of the secondary alcohol to the corresponding ketone, (4-(2-methylpropyl)phenyl)(phenyl)methanone. Computational studies on the oxidation of similar benzylic alcohols have elucidated the mechanisms involved. nih.govrsc.org These studies often explore different pathways, such as direct oxidation versus disproportionation. nih.gov

For the oxidation of 4-(2-methylpropyl)phenylmethanol, a quantum chemical study would typically involve:

Geometry Optimization: Calculating the stable structures of the reactant, the ketone product, and any intermediates.

Transition State Searching: Identifying the high-energy transition state structure for the rate-limiting step, for example, the abstraction of the hydrogen from the carbinol carbon.

Energy Calculation: Determining the relative energies of all species on the reaction pathway to construct a potential energy surface. The energy difference between the reactant and the transition state gives the activation energy barrier. researchgate.net

Studies on benzyl (B1604629) alcohol oxidation show that such processes are often exothermic and can be influenced by catalysts and reaction conditions. nih.gov A similar theoretical investigation on 4-(2-methylpropyl)phenylmethanol would provide precise energetic data to predict its reactivity and the feasibility of its conversion to the corresponding benzophenone (B1666685) derivative under various conditions. rsc.orgpatsnap.com

Chemical Reactivity and Transformations

Oxidation and Reduction Pathways of the Carbinol Functionality

The central carbinol group is the most reactive site for redox transformations. Its secondary nature allows for controlled oxidation to a ketone and subsequent reduction back to the alcohol or further to a methylene (B1212753) group.

Oxidation: The oxidation of 4-(2-methylpropyl)phenylmethanol involves the conversion of the secondary alcohol to its corresponding ketone, 4-(2-methylpropyl)phenylmethanone. This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO4) under basic conditions can effectively oxidize secondary alcohols. libretexts.org The reaction proceeds until the ketone is formed; unlike primary alcohols, secondary alcohols are resistant to overoxidation into carboxylic acids under typical conditions. libretexts.org Solvent-free oxidations using potassium permanganate, sometimes mixed with copper sulfate, have been shown to be effective for converting secondary alcohols to ketones. mdma.ch

Reduction: The parent ketone, 4-(2-methylpropyl)phenylmethanone, can be readily reduced to form 4-(2-methylpropyl)phenylmethanol. Sodium borohydride (B1222165) (NaBH4) is a common and selective reagent for the reduction of ketones to secondary alcohols and is often used due to its mild nature and tolerance of other functional groups. wikipedia.orgmdpi.com For a more exhaustive reduction, converting the diarylmethanol or diaryl ketone directly to the corresponding diarylmethane, (4-isobutylbenzyl)benzene, stronger reducing agents or catalytic hydrogenation would be employed. The Gribble reduction, using sodium borohydride in trifluoroacetic acid, is effective for reducing diaryl ketones and diarylmethanols to diarylmethanes. researchgate.net

TransformationStarting MaterialProductTypical ReagentsReaction Type
Oxidation4-(2-methylpropyl)phenylmethanol4-(2-methylpropyl)phenylmethanonePotassium permanganate (KMnO4)Oxidation of secondary alcohol
Reduction4-(2-methylpropyl)phenylmethanone4-(2-methylpropyl)phenylmethanolSodium borohydride (NaBH4)Reduction of ketone
Reductive Deoxygenation4-(2-methylpropyl)phenylmethanol(4-Isobutylbenzyl)benzeneSodium borohydride / Trifluoroacetic acidReduction of secondary alcohol

Aromatic Substitutions and Derivatizations on the Phenyl Moieties

Both phenyl rings in 4-(2-methylpropyl)phenylmethanol are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds. wikipedia.org The regiochemical outcome of such substitutions is governed by the directing effects of the existing substituents.

The isobutyl group on the first phenyl ring is an alkyl group, which acts as a weak activating group and an ortho, para-director for incoming electrophiles. The (phenyl)methanol group attached to this ring is also an ortho, para-director. On the second, unsubstituted phenyl ring, the attached (4-isobutylphenyl)methanol group acts as a deactivating group due to the electron-withdrawing nature of the oxygen atom, but it still directs incoming electrophiles to the ortho and para positions.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO2) group.

Halogenation: Using a halogen (e.g., Br2, Cl2) with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce a halogen atom.

Friedel-Crafts Alkylation/Acylation: Introducing an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

Predicting the precise location of substitution can be complex due to competing directing effects and potential steric hindrance from the bulky isobutyl and diarylmethanol groups. wikipedia.org

Phenyl RingSubstituentDirecting EffectActivating/DeactivatingPredicted Substitution Positions
Ring 1-CH2CH(CH3)2 (Isobutyl)Ortho, ParaActivatingPositions 2, 3, 5, 6 relative to the carbinol carbon
Ring 2-CH(OH)(C6H4CH2CH(CH3)2)Ortho, ParaDeactivating (Inductive), Activating (Resonance)Ortho and Para positions on the unsubstituted ring

Interconversion and Rearrangement Studies of Diarylmethanol Derivatives

Diarylmethanol derivatives are known to participate in acid-catalyzed rearrangements, primarily through the formation of a stabilized carbocation intermediate at the benzylic position.

Wagner-Meerwein Rearrangement: This type of rearrangement involves a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation center to form a more stable carbocation. mychemblog.comwikipedia.orgnumberanalytics.com In the case of 4-(2-methylpropyl)phenylmethanol, protonation of the hydroxyl group by a strong acid would lead to the loss of a water molecule, generating a diarylmethyl carbocation. This carbocation is relatively stable due to resonance delocalization into both phenyl rings. A Wagner-Meerwein rearrangement could theoretically occur if a less stable carbocation could rearrange to this more stable diarylmethyl cation, or if this cation could rearrange further, although the latter is less likely given its inherent stability. youtube.com For instance, the rearrangement is a key step in the conversion of isoborneol (B83184) to camphene. wikipedia.org

Pinacol (B44631) Rearrangement: The pinacol rearrangement is a classic reaction of vicinal diols (1,2-diols) under acidic conditions. masterorganicchemistry.comsynarchive.comchemistrysteps.compsiberg.com While 4-(2-methylpropyl)phenylmethanol is not a diol itself, it could be a precursor to one. If this compound were, for example, oxidized and then coupled to form a 1,2-diol like 1,2-diphenyl-1,2-bis[4-(2-methylpropyl)phenyl]ethane-1,2-diol, this new structure would be a substrate for the pinacol rearrangement. The mechanism involves protonation of one hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-migratory shift of an alkyl or aryl group to form a ketone. wikipedia.org The migratory aptitude often follows the order: aryl > alkyl > hydrogen.

These rearrangement studies are crucial for understanding the stability of carbocation intermediates and for the synthesis of complex molecular architectures from simpler alcohol precursors. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Complex Organic Molecules

Benzhydrols, the class of compounds to which 4-(2-methylpropyl)phenylmethanol belongs, are widely recognized as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govresearchgate.net Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the stability of the diphenylmethyl carbocation.

The presence of two phenyl rings in 4-(2-methylpropyl)phenylmethanol provides a scaffold for the construction of multifunctional aromatic systems. The isobutyl group on one of the phenyl rings offers a site for further chemical modification, potentially influencing the solubility and electronic properties of the resulting molecules. The general class of benzhydrols is utilized in the synthesis of various pharmaceutical agents, including antihistamines and antihypertensives. wikipedia.org This established role suggests that 4-(2-methylpropyl)phenylmethanol could serve as a key intermediate in the preparation of novel drug candidates and other biologically active compounds. The synthesis of such complex molecules often involves the strategic functionalization of the aromatic rings and the manipulation of the benzylic alcohol group.

The central carbon atom bonded to the hydroxyl group in 4-(2-methylpropyl)phenylmethanol is a prochiral center. This feature makes it an attractive precursor for the synthesis of chiral compounds. Asymmetric reduction of the corresponding ketone, 4-(2-methylpropyl)benzophenone, can lead to the enantiomerically enriched forms of the alcohol. These chiral alcohols are valuable starting materials for the synthesis of enantiopure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect. The synthesis of chiral atropisomers of other complex molecules highlights the importance of such precursors in accessing stereochemically defined structures. nih.gov

Functional Material Precursors and Polymer Chemistry

The unique combination of aromatic and hydroxyl functionalities in 4-(2-methylpropyl)phenylmethanol also suggests its potential use in the field of materials science, particularly in polymer chemistry.

While specific examples of the incorporation of 4-(2-methylpropyl)phenylmethanol into polymers are not extensively documented, the related compound diphenylmethanol (B121723) is known to be used as a terminating group in polymerizations. wikipedia.org This suggests that 4-(2-methylpropyl)phenylmethanol could similarly be employed to control the molecular weight and end-group functionality of polymers. The isobutylphenyl group could impart specific properties, such as improved solubility in organic solvents or enhanced thermal stability, to the resulting polymer chains.

Photoinitiators are compounds that generate reactive species upon exposure to light, initiating polymerization reactions. pharmanoble.com While there is no direct evidence of 4-(2-methylpropyl)phenylmethanol acting as a photoinitiator, its structural similarity to benzophenone (B1666685), a well-known photoinitiator, suggests potential in this area. The photophysical properties of benzophenone derivatives are a subject of significant research interest. acs.orgnih.gov It is conceivable that derivatives of 4-(2-methylpropyl)phenylmethanol could be designed to function as photoinitiators or as additives that enhance the performance of polymeric materials by improving their mechanical, thermal, or optical properties.

Photophysical and Electrochemical Properties in Material Contexts

The photophysical and electrochemical properties of 4-(2-methylpropyl)phenylmethanol and its derivatives are of interest for their potential applications in functional materials.

The study of benzophenone derivatives, which are precursors to benzhydrols, reveals that their photophysical properties are sensitive to the solvent environment. acs.orgnih.gov This solvatochromism indicates that the electronic transitions within the molecule are influenced by specific solvent-solute interactions. Such behavior is relevant for the design of molecular sensors and probes. Furthermore, related compounds with extended conjugation, such as (4-(1,2,2-triphenylvinyl)phenyl)methanol, exhibit aggregation-induced emission (AIE), a phenomenon with applications in organic light-emitting diodes (OLEDs) and bio-imaging. ossila.com While the photophysical properties of 4-(2-methylpropyl)phenylmethanol itself have not been extensively reported, the characteristics of its parent structures suggest a rich area for future investigation. The electrochemical behavior of diphenylmethanol involves oxidation to form benzophenone, a process that has been studied to understand its degradation pathways. researchgate.net This redox chemistry could be harnessed in the design of electroactive materials.

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of the purity of 4-(2-methylpropyl)phenylmethanol and for the analysis of this compound within complex mixtures. The versatility of HPLC allows for the separation, identification, and quantification of the main compound from its potential impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of 4-(2-methylpropyl)phenylmethanol would utilize a stationary phase with phenyl ligands, such as a phenyl-hexyl column. mdpi.com This choice is predicated on the aromatic nature of the analyte, where π-π interactions between the phenyl rings of the analyte and the stationary phase can provide unique selectivity for aromatic and polar compounds. mdpi.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The use of methanol is often preferred with phenyl columns to enhance the π-π interactions, which can be suppressed by the presence of acetonitrile. researchgate.net

The development of a stability-indicating HPLC method is a critical aspect of quality control. chromatographyonline.com Such methods are designed to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. chromatographyonline.com Gradient elution is commonly employed in these methods to achieve a higher peak capacity and sensitivity for a wide range of components, from hydrophilic to hydrophobic. chromatographyonline.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of 4-(2-methylpropyl)phenylmethanol

ParameterCondition
Column Phenyl-Hexyl (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile/Methanol (50:50, v/v)
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

This table presents a hypothetical set of HPLC conditions and does not represent a validated method.

Advanced Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods offer a rapid and cost-effective approach for the quantitative analysis of 4-(2-methylpropyl)phenylmethanol. While direct UV-Vis spectrophotometry can be used, advanced techniques such as derivative spectrophotometry provide enhanced selectivity and sensitivity, especially in the presence of interfering substances. ajpaonline.com

Derivative spectrophotometry involves the mathematical differentiation of a zero-order absorption spectrum to generate first, second, or higher-order derivative spectra. researchgate.net This technique can effectively resolve overlapping spectral bands and eliminate background interference from excipients or other compounds in a formulation. ajpaonline.com For the quantitative analysis of 4-(2-methylpropyl)phenylmethanol, a suitable derivative order would be selected to find a zero-crossing point for any interfering substance, allowing for the specific measurement of the analyte. researchgate.net

For instance, in the analysis of a mixture, the first-order derivative spectrum of an interfering compound might cross the zero-axis at a wavelength where the derivative spectrum of 4-(2-methylpropyl)phenylmethanol exhibits a significant peak. mdpi.com This "zero-crossing" technique enables the quantification of the target compound without the need for physical separation.

Table 2: Example of a First-Order Derivative Spectrophotometric Method

ParameterValue
Instrument Double Beam UV-Vis Spectrophotometer
Solvent Methanol
Wavelength Range 200-400 nm
Derivative Order First (D1)
Analytical Wavelength Zero-crossing point of potential interferent
Concentration Range 5-25 µg/mL
Correlation Coefficient (r²) > 0.999

This table illustrates the principles of a derivative spectrophotometric method and is for informational purposes only.

The molar absorptivity (ε) of the compound is a key parameter in spectrophotometric analysis and can be determined using the Beer-Lambert law. upi.edu The application of this method is to determine the type of chromophore and conjugated double bonds within the molecule. upi.edu

Chromatographic Methods for Impurity Profiling and Chemical Stability Studies

Impurity profiling is a critical component of drug development and quality control, aiming to identify and quantify all potential impurities in a drug substance or product. researchgate.net Chromatographic methods, particularly stability-indicating HPLC methods, are the primary tools for this purpose. ijtsrd.com These methods are essential for ensuring the safety and efficacy of the final product. mtc-usa.com

Chemical stability studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid, and base hydrolysis, and oxidation to identify potential degradation products. ijtsrd.com A stability-indicating HPLC method must be able to separate the intact drug from all these degradation products. nih.govijpsjournal.com

The development of such a method for 4-(2-methylpropyl)phenylmethanol would involve a systematic approach. youtube.comasianjpr.com Initially, forced degradation studies are performed. The stressed samples are then analyzed by HPLC, often with photodiode array (PDA) detection to assess peak purity and identify the absorbance maxima of any new peaks. science.gov The chromatographic conditions, including the column type, mobile phase composition, pH, and gradient, are then optimized to achieve adequate resolution between the main peak and all impurity and degradation peaks. chromatographyonline.com

For example, a study on a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, an impurity of ibuprofen (B1674241), utilized a normal-phase HPLC method with a silica (B1680970) column and a mobile phase of hexane, ethyl acetate, and trifluoroacetic acid for its separation. nih.gov Another approach for a related impurity employed a zirconia-based stationary phase with fluorescence detection to enhance sensitivity. nih.gov These examples highlight the diverse chromatographic strategies that can be employed for the comprehensive analysis of 4-(2-methylpropyl)phenylmethanol and its related substances.

Table 3: Common Stress Conditions for Forced Degradation Studies

Stress ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80 °C for 48 hours
Photostability Exposure to UV light (e.g., 254 nm) and visible light

These conditions are illustrative and would be optimized for the specific compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of diarylmethanols like 4-(2-methylpropyl)phenylmethanol traditionally relies on stoichiometric Grignard reactions or the reduction of corresponding benzophenones. Future research is intensely focused on developing catalytic systems that offer higher efficiency, selectivity, and sustainability.

A primary area of investigation is the catalytic asymmetric reduction of the parent ketone, 4-(2-methylpropyl)benzophenone. While simple reductions using agents like sodium borohydride (B1222165) are effective for producing the racemic alcohol, the generation of single-enantiomer products is crucial for pharmaceutical applications. google.com Biocatalysis has emerged as a powerful tool. For instance, studies on the asymmetric reduction of analogous ketones, such as (4-chlorophenyl)(phenyl)methanone, using biocatalysts like Lactobacillus paracasei, have achieved exceptional results. researchgate.net Optimization of reaction conditions such as pH, temperature, and agitation speed has led to high yields (97%) and near-perfect enantiomeric excess (>99% ee). researchgate.net Applying these biocatalytic systems to 4-(2-methylpropyl)benzophenone could provide an environmentally benign route to enantiopure 4-(2-methylpropyl)phenylmethanol.

Another promising approach is the use of transition-metal catalysts for the hydrocarboxylation or carbonylation of related precursors. Research on the synthesis of ibuprofen (B1674241), which shares the 4-isobutylphenyl moiety, has demonstrated the efficacy of palladium-based catalysts. researchgate.net For example, palladium anchored on montmorillonite (B579905) has shown good activity and selectivity in the carbonylation of 1-(4-isobutylphenyl)ethanol. researchgate.net Adapting such catalytic systems for the synthesis of diarylmethanols could involve the catalytic coupling of aryl halides with aldehydes or the development of novel catalytic Grignard-type additions.

Table 1: Comparison of Synthetic Strategies for Chiral Diaryl- and Benzyl-Alcohols
MethodCatalyst/ReagentSubstrate ExampleYieldEnantiomeric Excess (ee)Reference
Biocatalytic ReductionLactobacillus paracasei BD101(4-chlorophenyl)(phenyl)methanone97%>99% researchgate.net
Homogeneous Catalytic CarbonylationPdCl2–PPh3–HCl1-(4-isobutylphenyl)ethanolHigh (unspecified)N/A (produces acid) researchgate.net
Heterogeneous Catalytic CarbonylationPalladium/Montmorillonite1-(4-isobutylphenyl)ethanolGood (unspecified)N/A (produces acid) researchgate.net
Stoichiometric ReductionPotassium Borohydride4-bromo-4'-fluoro-2-hydroxymethyl-benzophenone79.4%Racemic google.com

Integration with Flow Chemistry and Sustainable Synthesis Principles

The industrial synthesis of fine chemicals is undergoing a paradigm shift towards continuous flow manufacturing, which offers significant advantages in safety, efficiency, and scalability over traditional batch processing. The synthesis of 4-(2-methylpropyl)phenylmethanol via a Grignard reaction is an ideal candidate for this modern approach.

Grignard reactions are notoriously exothermic and can be hazardous on a large scale in batch reactors. gordon.edu Continuous flow systems mitigate these risks by using small, actively mixed reactor volumes, which allows for superior temperature control and safer operation. aiche.org Research has demonstrated the successful continuous flow synthesis of Grignard reagents followed by their immediate use in reactions, a "telescoped" process that improves efficiency. aiche.orgdatapdf.com For the synthesis of the target compound, a flow process would involve pumping a solution of 4-isobutylbromobenzene through a packed bed of magnesium to form the Grignard reagent, which would then merge with a stream of benzaldehyde (B42025) in a second reactor.

This approach aligns with the principles of green chemistry. Flow chemistry reduces waste and energy consumption. Furthermore, it enables the use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources and is a safer alternative to traditional ethereal solvents. gordon.edursc.org Studies by Eli Lilly and Company on continuous Grignard processes showed a 30% reduction in process mass intensity (PMI) and a 43% reduction in magnesium usage compared to batch methods. gordon.edu Applying this technology to the synthesis of 4-(2-methylpropyl)phenylmethanol would represent a significant step towards a more sustainable manufacturing process.

Table 3: Comparison of Batch vs. Continuous Flow Processing for Grignard Reactions
ParameterBatch ProcessingContinuous Flow ProcessingAdvantage of Flow
SafetyHigh risk of thermal runawayExcellent heat transfer, small reaction volume, inherently safer gordon.eduaiche.org
ScalabilityDifficult and requires significant redevelopmentEasily scalable by running longer or using parallel reactors aiche.org
Process Mass Intensity (PMI)HigherUp to 30% lower gordon.edu
Reagent StoichiometryHigher excess of reagents neededUp to 10% reduction in Grignard reagent usage gordon.edu
ProductivityLimited by batch cycle timeHigh, with demonstrated productivity of up to 1.5 kg/day in lab scale aiche.org

Design and Synthesis of Derivatized Compounds for Targeted Chemical Applications

While 4-(2-methylpropyl)phenylmethanol itself is not a primary active ingredient, its core structure is a valuable scaffold for designing new molecules with specific functions. Future research will focus on the rational design and synthesis of derivatives for targeted applications, particularly in agrochemicals, materials, and pharmaceuticals.

The 4-isobutylphenyl group is a well-known pharmacophore, primarily due to its presence in the NSAID ibuprofen. researchgate.net The diarylmethanol core is also found in numerous pharmaceuticals, including antihistamines like diphenhydramine (B27) and phenyltoloxamine. nih.gov By combining these structural features and introducing new functional groups, novel drug candidates can be explored. For example, synthesizing amide analogues of related compounds like fenbufen (B1672489) has been shown to increase cytotoxic effects against cancer cell lines. nih.gov A similar strategy could be applied by converting the hydroxyl group of 4-(2-methylpropyl)phenylmethanol into various esters or ethers to modulate its biological activity.

Another avenue is the development of compounds for materials science. The introduction of polymerizable groups, such as acrylates or styrenes, onto one of the phenyl rings could allow the molecule to be incorporated as a monomer into advanced polymers, potentially imparting properties like thermal stability or a high refractive index. Furthermore, strategic placement of fluoro or cyano groups could be used to tune the molecule's electronic properties for applications in organic electronics. mdpi.com The design of such derivatives moves beyond simple analogues to creating highly specialized molecules for high-value applications.

Table 4: Proposed Derivatives of 4-(2-methylpropyl)phenylmethanol and Potential Applications
Derivative TypeStructural ModificationPotential Targeted ApplicationRationale
Ester AnaloguesEsterification of the hydroxyl group with various carboxylic acidsPharmaceuticals (e.g., prodrugs, anticancer agents)Modulates solubility, metabolic stability, and bioactivity, similar to fenbufen analogues. nih.gov
Fluorinated DerivativesAddition of -F or -CF3 groups to the phenyl ringsAgrochemicals, PharmaceuticalsEnhances metabolic stability and binding affinity. mdpi.com
Polymerizable MonomersAddition of a vinyl or acrylate (B77674) group to a phenyl ringMaterials Science (High-performance polymers)Bulky aromatic structure can increase thermal stability and refractive index of polymers.
Coordination LigandsIntroduction of nitrogen or phosphorus donors (e.g., pyridine) to a phenyl ringCatalysis, Metal-Organic FrameworksEnables coordination to metal centers for creating new catalysts or functional materials.

Q & A

What are the optimal synthetic routes for 4-(2-methylpropyl)phenylmethanol, and how can reaction conditions be optimized to minimize impurities?

Basic Research Focus
The compound can be synthesized via Grignard reactions, where a phenylmagnesium bromide reacts with a ketone precursor (e.g., 1-[4-(2-methylpropyl)phenyl]ethanone) in tetrahydrofuran (THF) under inert conditions . Key parameters include stoichiometric control of the Grignard reagent, temperature (room temperature to reflux), and reaction time (1–3 hours). Impurities such as over-alkylated byproducts or unreacted ketone can be minimized by slow addition of the Grignard reagent and post-reaction quenching with aqueous ammonium chloride. Purification via column chromatography or recrystallization from ethanol is recommended .

How can X-ray crystallography resolve structural ambiguities in 4-(2-methylpropyl)phenylmethanol, particularly regarding torsional angles and hydrogen bonding?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is critical for resolving disorder in substituents like the 2-methylpropyl group, which may occupy multiple orientations . For example, a dihedral angle of ~85.9° between phenyl rings and intermolecular N–H⋯O/C–H⋯π interactions can stabilize the crystal lattice . Refinement protocols should include riding models for hydrogen atoms and occupancy adjustments for disordered groups. Data collection at low temperatures (e.g., 100 K) improves resolution for accurate bond-length determination (e.g., C–O: ~1.42 Å) .

What analytical methods are most effective for characterizing and quantifying 4-(2-methylpropyl)phenylmethanol in the presence of structurally similar impurities?

Methodological Answer
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is optimal for separating impurities like 2-[4-(2-methylpropyl)phenyl]ethanol (EP Impurity Q) . Mobile phases of acetonitrile/water (70:30 v/v) at 1 mL/min provide baseline separation. For quantification, LC-MS using electrospray ionization (ESI+) confirms molecular ions (e.g., m/z 254.2 [M+H]+) . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D COSY/HSQC) resolves overlapping signals in regions δ 1.8–2.2 ppm (isobutyl CH2/CH3) and δ 7.2–7.4 ppm (aromatic protons) .

How do steric and electronic effects influence the biological activity of 4-(2-methylpropyl)phenylmethanol derivatives?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that substituents on the phenyl rings modulate antibacterial and anti-inflammatory activity. For example:

  • Electron-withdrawing groups (e.g., -NO2) at the para position enhance antibacterial potency by increasing electrophilicity.
  • Steric hindrance from ortho-substituted groups reduces binding affinity to cyclooxygenase (COX) enzymes, critical for anti-inflammatory effects .
    Biological assays (e.g., MIC tests against S. aureus) combined with computational docking (AutoDock Vina) validate these trends .

What contradictions exist in reported spectral data for this compound, and how can they be reconciled?

Data Contradiction Analysis
Discrepancies in NMR δ values (e.g., δ 4.8 ppm for -OH vs. δ 5.1 ppm in some studies) arise from solvent polarity (CDCl3 vs. DMSO-d6) and concentration effects. Infrared (IR) spectra may show variability in O-H stretching (3200–3600 cm⁻¹) due to hydrogen-bonding polymorphism. To resolve contradictions:

  • Standardize solvent systems and sample preparation (e.g., 10 mg/mL in CDCl3).
  • Use heteronuclear 2D NMR (HSQC) to unambiguously assign overlapping protons .

What environmentally sustainable methods can be applied to synthesize 4-(2-methylpropyl)phenylmethanol?

Advanced Research Focus
Biocatalytic routes using Saccharomyces cerevisiae or Pseudomonas fluorescens reduce reliance on harsh reagents. For example, ketone reductases convert 1-[4-(2-methylpropyl)phenyl]ethanone to the alcohol in water/ethanol mixtures (yield >85%) . Solvent-free mechanochemical synthesis (ball milling) with catalytic K2CO3 is another green alternative, reducing waste by 90% compared to traditional methods .

How can computational chemistry predict the physicochemical properties of this compound for drug development?

Methodological Answer
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict logP (2.8), pKa (9.5), and solubility (0.12 mg/mL in water). Molecular dynamics (MD) simulations (GROMACS) assess membrane permeability (e.g., blood-brain barrier penetration) based on free-energy profiles . These models align with experimental HPLC logD7.4 values (2.6 ± 0.1) and in vitro Caco-2 assays .

What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

Advanced Research Focus
Racemization during scale-up is mitigated by:

  • Chiral chromatography : Use of amylose-based columns (Chiralpak IA) for enantiomer separation (ee >99%) .
  • Asymmetric catalysis : Chiral oxazaborolidine catalysts in THF yield R-enantiomer dominance (95% ee) . Process analytical technology (PAT) tools like inline FTIR monitor reaction progress to prevent over-reduction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.